molecular formula C18H19F2N5O2 B2836254 2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379976-51-7

2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2836254
CAS No.: 2379976-51-7
M. Wt: 375.38
InChI Key: JBPMRAUSUQVQRB-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of such compounds is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research .

Future Directions

The field of research involving piperidine derivatives, such as this compound, has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Future research directions may involve the development of more efficient synthesis methods and the exploration of new applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

Similar compounds with a 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid moiety have been found to target the mitochondrial respiratory chain enzyme complex ii, also known as succinate dehydrogenase (sdh) .

Mode of Action

The compound likely interacts with its target, SDH, leading to inhibition of the enzyme. This inhibition disrupts the normal function of the enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain. The citric acid cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The electron transport chain is a group of proteins in the inner mitochondrial membrane that facilitates a series of redox reactions, the end result of which is the production of ATP .

Result of Action

The result of the compound’s action would be the disruption of energy production in cells due to the inhibition of SDH. This could lead to cell death, which is why similar compounds are often used as fungicides .

Properties

IUPAC Name

2-[[1-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2/c1-24-10-14(16(23-24)17(19)20)18(26)25-6-3-12(4-7-25)11-27-15-8-13(9-21)2-5-22-15/h2,5,8,10,12,17H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMRAUSUQVQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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